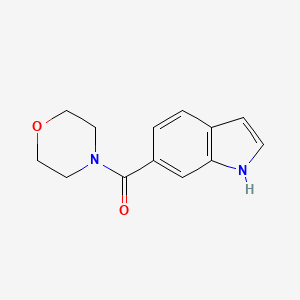
(1H-Indol-6-yl)(morpholino)methanone
Overview
Description
(1H-Indol-6-yl)(morpholino)methanone is a compound that features an indole ring system linked to a morpholine moiety through a methanone group. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The morpholine ring, on the other hand, is a common structural motif in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-6-yl)(morpholino)methanone typically involves the reaction of an indole derivative with a morpholine derivative under specific conditions. One common method is the condensation reaction between indole-6-carboxaldehyde and morpholine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: (1H-Indol-6-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indole-6-yl(morpholino)methanol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(1H-Indol-6-yl)(morpholino)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1H-Indol-6-yl)(morpholino)methanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent . The morpholine moiety enhances the compound’s binding affinity and pharmacokinetic properties by participating in donor-acceptor interactions with the target proteins .
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
Morpholine-3-carboxamide: A compound with a morpholine ring and similar pharmacokinetic properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness: (1H-Indol-6-yl)(morpholino)methanone is unique due to its combined structural features of both indole and morpholine, which confer distinct biological activities and enhanced pharmacokinetic properties. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
1H-indol-6-yl(morpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(15-5-7-17-8-6-15)11-2-1-10-3-4-14-12(10)9-11/h1-4,9,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLJDNFVGMXJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














